3,5,6-Trichlorooctafluorohexanoyl chloride

説明

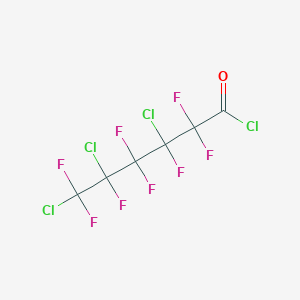

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDCMJCNRXFMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375294 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-98-6 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 3,5,6 Trichlorooctafluorohexanoyl Chloride

Nucleophilic Acyl Substitution Pathways

The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. libretexts.org This process occurs via a two-stage addition-elimination mechanism where a nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. masterorganicchemistry.comyoutube.com

The formation of esters and amides from 3,5,6-Trichlorooctafluorohexanoyl chloride follows the general nucleophilic acyl substitution pathway.

Ester Formation: When treated with an alcohol (R'OH), the lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The subsequent elimination of the chloride ion and deprotonation of the oxygen yields the corresponding ester and hydrogen chloride. libretexts.orgdocbrown.info The reaction is typically rapid and irreversible, unlike Fischer esterification with carboxylic acids. libretexts.org

The generalized mechanism for these transformations is outlined below.

| Step | Description (Nu: = R'OH or R'R''NH) |

|---|---|

| 1. Nucleophilic Attack (Addition) | The nucleophile (alcohol or amine) attacks the highly electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen. docbrown.infosavemyexams.com |

| 2. Leaving Group Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. docbrown.infoyoutube.com |

| 3. Deprotonation | The positively charged intermediate (oxonium ion for alcohol, ammonium (B1175870) ion for amine) is deprotonated, often by the expelled chloride ion or another base molecule, to yield the final neutral ester or amide product and HCl. libretexts.orgyoutube.com |

Acyl chlorides react readily with water in a process known as hydrolysis to form the corresponding carboxylic acid. savemyexams.comlibretexts.org For a molecule like this compound, this reaction is expected to be extremely rapid, even with atmospheric moisture, due to the highly activated nature of the acyl chloride group. libretexts.orglibretexts.org

The mechanism is another example of nucleophilic addition-elimination, with water acting as the nucleophile. libretexts.org

Nucleophilic Attack: A lone pair on the oxygen of a water molecule attacks the electrophilic carbonyl carbon. libretexts.org

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination and Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. The resulting protonated carboxylic acid is then deprotonated by a water molecule or the chloride ion to yield the final carboxylic acid and hydrogen chloride. libretexts.org

In contexts like interfacial polymerization, where an acyl chloride is dissolved in an organic solvent and reacted with a nucleophile in an aqueous phase, the competing hydrolysis reaction can significantly impact the outcome by consuming the acyl chloride monomer. researchgate.net The rate of hydrolysis can be influenced by factors such as the pH of the aqueous phase and the presence of catalysts. rsc.org

Halogen Reactivity and Functional Group Transformations in Polyhalogenated Frameworks

Beyond the acyl chloride group, the multiple chlorine and fluorine atoms on the hexanoyl chain offer potential sites for other chemical transformations, although these are generally less reactive than the acyl chloride function.

Site-selective cross-coupling reactions, which functionalize one specific halogenated position in a polyhalogenated molecule, are a powerful tool in synthesis. acs.orgnih.gov While extensively studied for polyhalogenated arenes and heteroarenes, the principles can be considered for complex aliphatic systems. nih.govbohrium.com Selectivity in such reactions is often governed by factors including:

Electronic Effects: The inherent electronic differences between C-Cl bonds at positions 3, 5, and 6, influenced by the surrounding fluoro- and chloro-substituents, could lead to preferential oxidative addition at one site.

Steric Hindrance: The steric environment around each chlorine atom can influence the accessibility of a transition metal catalyst, potentially allowing for selective coupling at the least hindered position.

Catalyst and Ligand Control: The choice of catalyst (e.g., palladium complexes) and ligands can dramatically alter the site-selectivity of a cross-coupling reaction, sometimes overriding the inherent electronic and steric preferences of the substrate. whiterose.ac.uk

For this compound, a hypothetical site-selective Suzuki or Sonogashira coupling would face the challenge of differentiating between the three C-Cl bonds. The reactivity would likely differ based on the electronic environment and steric accessibility of each chlorinated carbon.

The polyhalogenated framework of the molecule is also susceptible to reductive and oxidative transformations.

Reductive Transformations: A primary reductive pathway for polyhalogenated alkanes is reductive dehalogenation, where a carbon-halogen bond is replaced by a carbon-hydrogen bond. psu.edu This can be achieved through various mechanisms, including microbial action or chemical reagents. psu.edunih.gov For this compound, selective reductive dechlorination could potentially occur, with the reaction rate and site-selectivity depending on the specific conditions and reagents used. For instance, studies on other chlorinated compounds have shown that reaction rates can be temperature-dependent and vary based on the position of the halogen. nih.gov

Oxidative Transformations: The oxidation of such a highly halogenated and electron-poor alkyl chain is generally challenging. However, specific reagents can effect transformations. For example, chlorine dioxide has been used for the chemoselective oxidation of related organosulfur compounds. mdpi.com The acyl chloride group itself is already in a high oxidation state, but transformations involving the alkyl chain could potentially be forced under harsh conditions, though such reactions are not common.

Mechanistic Investigations using Spectroscopic and Computational Methods

Elucidating the precise mechanisms for the reactions of a complex molecule like this compound would rely on a combination of modern spectroscopic and computational techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique is highly effective for monitoring reactions involving carbonyl groups. libretexts.org The strong C=O stretching vibration, typically found between 1650-1850 cm⁻¹, would shift predictably as the acyl chloride is converted to an ester, amide, or carboxylic acid, allowing for real-time reaction tracking. libretexts.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be invaluable for structural characterization of reactants, intermediates, and products. Changes in chemical shifts would provide detailed information about the electronic environment of atoms involved in the reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and can help identify reaction intermediates and fragmentation patterns, offering insights into reaction pathways. nih.gov

| Technique | Information Provided for Mechanistic Study |

|---|---|

| Infrared (IR) Spectroscopy | Identifies carbonyl functional groups (C=O) and tracks their transformation during reaction (e.g., acyl chloride to ester). researchgate.netyoutube.com |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information of products and intermediates by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. |

| Mass Spectrometry (MS) | Determines molecular weights of products and fragmentation patterns, which can help deduce structures and identify transient species. nih.gov |

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction pathways. They can be used to calculate the relative stabilities of isomers, intermediates, and transition states, providing a theoretical basis for observed reactivity and selectivity. nih.gov For instance, DFT could be used to predict which C-Cl bond is most likely to undergo oxidative addition in a cross-coupling reaction or to model the energy barriers for nucleophilic attack at the carbonyl carbon. mdpi.com Computational studies are also crucial for interpreting complex experimental spectroscopic data. nih.gov

Elucidation of Reaction Intermediates in Acyl Halide Chemistry

The reactivity of acyl halides, including this compound, is characterized by nucleophilic acyl substitution. This class of reactions proceeds through a common mechanistic pathway involving the formation of a transient tetrahedral intermediate. libretexts.orgchemistrysteps.com The highly electrophilic nature of the carbonyl carbon, further enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms in the acyl chloride, makes it susceptible to attack by a wide range of nucleophiles. teachy.ai

Upon nucleophilic attack, the pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is typically unstable and rapidly undergoes elimination of the leaving group, in this case, the chloride ion, to reform the carbonyl double bond and yield the substitution product. youtube.com The specific nature of the intermediate and the final product depends on the attacking nucleophile.

For instance, in hydrolysis, water acts as the nucleophile, leading to the formation of a tetrahedral intermediate that, after proton transfer and elimination of chloride, yields the corresponding carboxylic acid. chemistrysteps.com Similarly, alcoholysis involves an alcohol as the nucleophile and results in the formation of an ester, while aminolysis with ammonia (B1221849) or amines produces amides. youtube.comlibretexts.org The general mechanism can be summarized as an addition-elimination process. chemistrysteps.com

The study of these fleeting intermediates is crucial for understanding the reaction kinetics and selectivity. While direct observation can be challenging due to their short lifetimes, their existence is supported by a wealth of kinetic data and trapping experiments in related systems.

Below is a table summarizing the expected reaction intermediates of this compound with various nucleophiles, based on the established principles of acyl halide chemistry.

| Nucleophile | Reagent | Expected Tetrahedral Intermediate | Final Product |

| Water | H₂O | 3,5,6-Trichloro-1,1-dihydroxyoctafluorohexan-1-olate | 3,5,6-Trichlorooctafluorohexanoic acid |

| Alcohol | R-OH | 1-Alkoxy-3,5,6-trichlorooctafluorohexan-1-olate | Alkyl 3,5,6-trichlorooctafluorohexanoate (Ester) |

| Ammonia | NH₃ | 1-Amino-3,5,6-trichlorooctafluorohexan-1-olate | 3,5,6-Trichlorooctafluorohexanamide |

| Primary Amine | R-NH₂ | 1-(Alkylamino)-3,5,6-trichlorooctafluorohexan-1-olate | N-Alkyl-3,5,6-trichlorooctafluorohexanamide |

| Secondary Amine | R₂NH | 1-(Dialkylamino)-3,5,6-trichlorooctafluorohexan-1-olate | N,N-Dialkyl-3,5,6-trichlorooctafluorohexanamide |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the characterization of transient species like transition states and intermediates. mit.edu For acyl halide reactions, methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the feasibility and kinetics of a given transformation. nih.gov

A computational study of the reactivity of this compound would involve mapping the potential energy surface for its reactions with various nucleophiles. This process allows for the identification of the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, a fleeting molecular configuration that represents the energy barrier that must be overcome for the reaction to proceed. mit.edu

The structure of the transition state provides valuable insights into the geometry of the reacting molecules at the point of bond-making and bond-breaking. mit.edu For the nucleophilic acyl substitution of this compound, computational models would likely reveal a transition state where the nucleophile is partially bonded to the carbonyl carbon, and the carbon-chlorine bond is partially broken.

Furthermore, computational models can be used to evaluate the influence of the substituent groups on the reactivity of the acyl chloride. The electron-withdrawing trichloro- and octafluoro- substituents are expected to significantly impact the stability of the tetrahedral intermediate and the energy of the transition state. DFT calculations can quantify these electronic effects and provide a deeper understanding of the compound's reactivity profile. nih.gov

The following table illustrates the type of data that could be generated from a computational study on the reaction of this compound with different nucleophiles. The values presented are hypothetical and serve to demonstrate the insights gained from such studies.

| Reaction Pathway | Nucleophile | Calculated Activation Energy (ΔG‡) (kJ/mol) | Predicted Rate |

| Hydrolysis | H₂O | 75 | Moderate |

| Alcoholysis (Methanol) | CH₃OH | 70 | Moderate to Fast |

| Aminolysis (Ammonia) | NH₃ | 50 | Very Fast |

| Aminolysis (Methylamine) | CH₃NH₂ | 45 | Very Fast |

Environmental Fate and Degradation Pathways in Academic Studies

Abiotic Transformation Mechanisms of Halogenated Hexanoyl Chlorides

Abiotic degradation processes are critical in determining the initial transformation of reactive compounds like 3,5,6-Trichlorooctafluorohexanoyl chloride in the environment. These non-biological pathways include reactions with water (hydrolysis) and degradation induced by light (photolysis) or chemical oxidants.

The most immediate and significant abiotic fate of this compound upon entering an aqueous environment is hydrolysis. Acyl chlorides are highly reactive with water, undergoing a rapid nucleophilic addition-elimination reaction. savemyexams.comlibretexts.org In this process, a water molecule attacks the electrophilic carbonyl carbon, leading to the elimination of a chloride ion and the formation of a carboxylic acid and hydrochloric acid. savemyexams.comsavemyexams.com

For this compound, this reaction can be represented as: C₅F₈Cl₃COCl + H₂O → C₅F₈Cl₃COOH + HCl

This hydrolysis is generally a rapid process for acyl chlorides. researchgate.net The environmental implication of this transformation is profound. While the parent acyl chloride is quickly removed, it is converted into 3,5,6-Trichlorooctafluorohexanoic acid. This resulting polyfluorinated carboxylic acid is expected to be highly persistent, resistant to further degradation, and mobile in aquatic systems, characteristic of many per- and polyfluoroalkyl acids (PFAAs). itrcweb.org Hydrolysis is recognized as a key abiotic degradation pathway for many chemical classes in the environment. rsc.orgresearchgate.net The formation of a stable, persistent PFAA from a reactive precursor is a hallmark of the environmental challenge posed by functionalized PFAS. itrcweb.org

Once transformed into its more stable carboxylic acid form (3,5,6-Trichlorooctafluorohexanoic acid), the compound's fate is governed by the extreme stability of its fluorinated and chlorinated carbon backbone. Per- and polyfluoroalkyl substances are notoriously resistant to natural degradation processes. nih.gov However, advanced research has explored energy-intensive methods for their destruction.

Photolytic Degradation: Direct photolysis of PFAS like PFAAs under natural sunlight is generally considered a negligible process. However, in laboratory settings, ultraviolet (UV) light, particularly in the presence of other chemicals, can induce degradation. nih.gov For instance, combining UV light with chlorine has been shown to promote the degradation and defluorination of perfluorooctanoic acid (PFOA). wpmucdn.comacs.org Radical scavenger tests in such studies indicated that chlorine radicals (Cl• and Cl₂•⁻) play a crucial role in initiating the degradation cascade. wpmucdn.comacs.org Similarly, UV/sulfite systems have proven effective in degrading chlorinated PFAS, leveraging hydrated electrons to break carbon-chlorine and subsequently carbon-fluorine bonds. techexplorist.comresearchgate.net

Oxidative Degradation: Advanced Oxidation Processes (AOPs) are a class of technologies designed to degrade persistent organic pollutants by generating highly reactive species like hydroxyl radicals (•OH). researchgate.netencyclopedia.pubmdpi.com While PFAS are resistant to many traditional oxidants, AOPs such as electrochemical oxidation, ozonation, and persulfate activation have shown potential for their degradation. researchgate.netencyclopedia.pubnih.gov These processes typically work by cleaving the C-C bonds of the alkyl chain, leading to shorter-chain PFAS and eventual mineralization to fluoride (B91410) ions and carbon dioxide. researchgate.net The presence of chlorine atoms in the molecule, as with 3,5,6-Trichlorooctafluorohexanoic acid, may offer additional reaction sites compared to fully perfluorinated analogues, potentially influencing degradation rates and pathways. researchgate.net

| Process | Reactants/Conditions | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O) | Nucleophilic addition-elimination at the acyl chloride group. | Rapidly converts the acyl chloride to a persistent carboxylic acid. | savemyexams.comlibretexts.org |

| UV/Chlorine Photolysis | UV light, Chlorine (e.g., NaOCl) | Generation of reactive chlorine radicals (Cl•, Cl₂•⁻) that attack the PFAS molecule. | Demonstrated degradation and defluorination of PFOA. | wpmucdn.comacs.org |

| UV/Sulfite Photoreduction | UV light, Sulfite (SO₃²⁻) | Generation of hydrated electrons that break C-Cl and C-F bonds. | Effective for rapid dechlorination and subsequent defluorination of chlorinated PFAS. | techexplorist.comresearchgate.net |

| Electrochemical Oxidation | Specialized anodes (e.g., BDD), electric current | Direct electron transfer and generation of •OH radicals. | Can achieve complete mineralization of PFAS but is energy-intensive. | encyclopedia.pubnih.gov |

Biotic Degradation Studies of Per- and Polyfluorinated Hexanoyl Derivatives

The biodegradation of heavily halogenated compounds is a significant challenge for microorganisms due to the strength of carbon-halogen bonds, particularly the carbon-fluorine bond. mdpi.com While often called "forever chemicals," some PFAS can be transformed by microbial action, especially those containing functional groups or atoms other than fluorine that provide a point of attack. nih.govacs.org

Microbial degradation of highly fluorinated compounds is rare and typically slow. nih.gov The presence of both chlorine and fluorine atoms in a molecule presents a complex substrate for microbial enzymes. nih.gov Generally, carbon-chlorine bonds are more susceptible to microbial cleavage than carbon-fluorine bonds. nih.gov Studies on chlorofluoro carboxylic acids have shown that anaerobic microbial communities can perform both reductive and hydrolytic dechlorination, which can subsequently lead to defluorination. mdpi.com

For a compound like 3,5,6-Trichlorooctafluorohexanoic acid (the hydrolysis product), microorganisms might initiate degradation by attacking the C-Cl bonds. Known microbial dechlorination mechanisms include reductive, oxidative, hydrolytic, and eliminative pathways. nih.govresearchgate.net A reductive dechlorination pathway, where the chlorine atom is replaced by a hydrogen atom, is a common first step for many chlorinated pollutants under anaerobic conditions. However, the high degree of fluorination on the rest of the molecule would likely inhibit subsequent, complete degradation, leading to the formation of other persistent polyfluorinated metabolites. mdpi.com While complete mineralization of such complex PFAS is not commonly observed, biotransformation is possible and represents a key area of research. acs.org

Bioaccumulation describes the process by which chemicals are taken up by an organism from the environment, resulting in concentrations within the organism that are greater than in the surrounding medium. PFAS, particularly those with longer carbon chains and sulfonic or carboxylic acid functional groups, are known to bioaccumulate in wildlife and humans. oaepublish.com

The bioaccumulation potential of a substance is often quantified by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Research indicates that PFAS with eight or more perfluorinated carbons tend to have the highest bioaccumulation potential. nih.gov While specific data for this compound or its corresponding acid is not available, its structure (a six-carbon chain with a carboxylic acid head) allows for comparison with studied analogues.

The bioaccumulation of PFAS is driven by binding to proteins in tissues like the liver, kidney, and blood, rather than partitioning into lipids, which is typical for other persistent organic pollutants. nih.gov The chain length and the nature of the functional group are key determinants of bioaccumulation. digitellinc.comnih.gov Long-chain PFAS generally exhibit higher bioaccumulation than short-chain PFAS. nih.govmdpi.com For instance, studies in fish have measured BCF values for various PFAS ranging from 2 to over 700. digitellinc.com Given its six-carbon backbone, 3,5,6-Trichlorooctafluorohexanoic acid would be considered a short-chain PFAS, but its bioaccumulation potential could be influenced by the presence of chlorine atoms.

| Compound | Organism | log₁₀ BCF (L/kg) | Key Structural Feature | Reference |

|---|---|---|---|---|

| PFOA (C8) | Grass Carp (muscle) | 3.81 - 3.99 | 8-carbon carboxylate | mdpi.com |

| PFOS (C8) | Grass Carp (muscle) | 3.81 - 3.90 | 8-carbon sulfonate | mdpi.com |

| PFDA (C10) | Fish species | > 3.0 | 10-carbon carboxylate | mdpi.com |

| PFHxS (C6) | Great Tit (eggs) | - (High levels detected) | 6-carbon sulfonate | oaepublish.com |

| Various PFAS | Rainbow Trout (cell lines) | 0.30 - 2.85 | Varies | digitellinc.com |

Precursor Transformation and Formation of Environmentally Persistent Substances

A critical aspect of the environmental fate of many polyfluorinated compounds is their role as "precursors." nih.gov Precursor compounds are substances that can be transformed through biotic or abiotic processes in the environment to form highly stable and persistent terminal PFAS, such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS). itrcweb.orgnih.gov

This compound is a clear example of a precursor compound. Its rapid and unavoidable hydrolysis in water transforms it into 3,5,6-Trichlorooctafluorohexanoic acid. savemyexams.comresearchgate.net This resulting acid is a PFAA and is expected to be environmentally persistent. itrcweb.org Further environmental transformation of this acid, whether through slow microbial action or other processes, could lead to the formation of a suite of other persistent chlorinated and fluorinated substances. battelle.org

Formation of Perfluorinated Carboxylic Acids (PFCAs) from Precursors

A significant body of scientific literature has established that various polyfluoroalkyl substances can serve as precursors to perfluorinated carboxylic acids (PFCAs), which are a class of persistent environmental contaminants. umweltbundesamt.descholaris.ca This transformation can occur through atmospheric degradation or biotransformation in terrestrial and aquatic environments. mdpi.com Volatile precursor compounds, such as fluorotelomer alcohols, can be transported over long distances in the atmosphere and subsequently degrade to form PFCAs. researchgate.net

While direct studies on this compound as a PFCA precursor are not available in published academic literature, its chemical structure suggests a potential pathway for the formation of a corresponding perfluorinated carboxylic acid. The acyl chloride group (-COCl) is highly reactive and readily undergoes hydrolysis in the presence of water to form a carboxylic acid (-COOH). docbrown.infosavemyexams.comchemguideforcie.co.uk This reaction is a well-established principle in organic chemistry.

Following the initial hydrolysis of the acyl chloride, the resulting chlorinated and fluorinated carboxylic acid could potentially undergo further degradation. The chlorine atoms on the carbon chain may be more susceptible to removal than the fluorine atoms. Research on other chlorinated polyfluoroalkyl substances has shown that dechlorination can occur under certain environmental conditions, which may then facilitate further breakdown of the molecule. researchgate.net The ultimate degradation product, in this hypothetical pathway, would be a shorter-chain perfluorinated carboxylic acid.

It is important to note that the degradation of PFOA (a prominent PFCA) is significantly slower than its formation from various precursors, leading to its accumulation in the environment. industrialchemicals.gov.au

Table 1: General Transformation Pathways of PFCA Precursors

| Precursor Class | Transformation Process(es) | Resulting Products | Environmental Compartment |

| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation, Biodegradation | Perfluorinated Carboxylic Acids (PFCAs) | Atmosphere, Water, Soil |

| Perfluoroalkyl Sulfonamides | Atmospheric Oxidation, Biodegradation | Perfluorinated Sulfonic Acids (PFSAs), PFCAs | Atmosphere, Water, Soil |

| Polyfluoroalkyl Phosphate Esters (PAPs) | Biotransformation | Perfluorinated Carboxylic Acids (PFCAs) | Water, Sediment |

This table provides a generalized overview of PFCA precursor transformation and is not specific to this compound.

Stability of Per- and Polyfluorinated Carbon Chains under Environmental Conditions

The persistence of per- and polyfluorinated compounds in the environment is primarily attributed to the exceptional strength and stability of the carbon-fluorine (C-F) bond. alfa-chemistry.comresearchgate.net This bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by chemical, thermal, or biological processes. alfa-chemistry.comsemanticscholar.org

The octafluorohexanoyl backbone of this compound is expected to exhibit this characteristic high stability. The presence of multiple fluorine atoms on the carbon chain creates a molecule that is resistant to oxidation, hydrolysis (of the C-F bonds), and thermal degradation. alfa-chemistry.com This inherent stability is a defining feature of per- and polyfluorinated substances and is the reason they are often referred to as "forever chemicals."

In contrast, the carbon-chlorine (C-Cl) bonds present in this compound are generally less stable than the C-F bonds and more susceptible to cleavage. Abiotic and biotic degradation of organohalogen compounds often involves the removal of chlorine atoms. nih.govnih.gov Therefore, any environmental degradation of this compound would likely initiate at the acyl chloride group and the C-Cl bonds before any significant breakdown of the perfluorinated carbon chain occurs.

Table 2: Comparison of Chemical Bond Strengths

| Bond | Bond Dissociation Energy (kJ/mol) | Implication for Environmental Stability |

| C-F | ~485 | Very High Stability, Resistant to Degradation |

| C-H | ~413 | Moderate Stability |

| C-C | ~346 | Moderate Stability |

| C-Cl | ~339 | Lower Stability, More Susceptible to Cleavage |

| C-O | ~358 | Moderate Stability |

This table presents average bond energies to illustrate the relative stability of different chemical bonds and provides a basis for understanding the persistence of fluorinated compounds.

Applications in Advanced Chemical Research Excluding Prohibited Elements

Role as Synthetic Intermediates in Complex Molecule Synthesis

Acyl chlorides are well-established as reactive intermediates in organic synthesis, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives. The presence of extensive fluorination and chlorination in 3,5,6-Trichlorooctafluorohexanoyl chloride would impart unique electronic and steric properties to any molecule it is incorporated into.

Preparation of Fluorinated Pharmaceuticals and Agrochemicals (Research Scale)

The introduction of fluorine and chlorine atoms into bioactive molecules is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While there are no specific published examples of this compound being used to create new pharmaceutical or agrochemical candidates, compounds with similar polyhalogenated structures are of interest in this field. The highly functionalized chain of this acyl chloride could serve as a unique building block for creating novel compounds with potential biological activity.

Use in Material Science and Polymer Chemistry Research (e.g., Fluoropolymer Monomers and Intermediates)

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. The reactive acyl chloride group of this compound would allow it to be potentially used as a monomer or an intermediate in the synthesis of novel fluorinated polymers. It could be reacted with diols or diamines to form polyesters or polyamides, respectively. The trichloro- and octafluoro- substitution would be expected to contribute to the unique properties of the resulting polymer. However, specific research detailing the polymerization of this compound or its incorporation into new materials is not found in the available literature.

Contributions to Methodological Development in Analytical Chemistry

Derivatization Reagents for Enhanced Chromatographic Analysis of Polar Compounds

Derivatization is a technique used in chromatography to modify an analyte to improve its separation and detection. Acyl chlorides are known derivatizing agents for polar compounds containing hydroxyl, amino, or thiol groups. The reaction converts these polar functional groups into less polar esters, amides, or thioesters, which are more volatile and suitable for gas chromatography (GC). While the potential for this compound to act as a derivatizing reagent exists due to its acyl chloride functionality, there are no specific studies demonstrating its use for the enhanced chromatographic analysis of polar compounds.

Standards and Reference Materials for Halogenated Compound Analysis

Given its well-defined chemical structure containing both chlorine and fluorine, this compound could theoretically serve as a reference standard in analytical methods for the detection and quantification of halogenated compounds. Such standards are crucial for method validation and quality control. However, its official listing or use as a certified reference material for this purpose is not documented in readily available sources.

Future Research Directions for 3,5,6 Trichlorooctafluorohexanoyl Chloride Studies

Development of More Efficient and Sustainable Synthetic Routes for Complex Halogenated Acyl Compounds

The intricate structure of 3,5,6-Trichlorooctafluorohexanoyl chloride, characterized by multiple chlorine and fluorine substituents, presents significant synthetic challenges. Future research will likely focus on developing more efficient and environmentally benign methods for its synthesis, moving away from harsh traditional halogenation techniques. Key areas of investigation will include the use of selective fluorinating and chlorinating agents that minimize waste and improve yield. The exploration of catalytic methods, such as those involving transition metals, could offer pathways to stereospecific and regioselective halogenation, providing greater control over the final product.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the development of new synthetic routes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. The development of flow chemistry processes for the synthesis of complex halogenated acyl compounds could also offer advantages in terms of safety, scalability, and product consistency.

Table 1: Comparison of Potential Synthetic Routes for Polyhalogenated Acyl Chlorides

| Synthetic Route | Current Limitations | Potential Future Improvements |

| Direct Halogenation | Low selectivity, harsh conditions, significant waste generation. | Development of highly selective catalysts, use of milder halogenating agents. |

| Halogen Exchange | Requires specific precursors, potential for incomplete reaction. | Optimization of reaction conditions, use of novel catalysts to drive reactions to completion. |

| Building Block Approach | Lengthy multi-step synthesis, potential for low overall yield. | Development of more efficient coupling reactions, convergent synthetic strategies. |

In-depth Mechanistic Understanding of Complex Reactions Involving Multiple Halogen Substituents

The reactivity of this compound is dictated by the interplay of its numerous halogen substituents and the acyl chloride functional group. A deeper mechanistic understanding of its reactions is crucial for predicting its behavior in various chemical environments. Future research will likely employ a combination of experimental and computational methods to elucidate reaction pathways.

Kinetic studies will be essential to determine the rates and activation energies of its reactions with various nucleophiles. The identification of reaction intermediates and transition states through advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, will provide valuable insights. Computational modeling, using density functional theory (DFT) and other methods, will complement experimental findings by providing a theoretical framework for understanding the electronic effects of the halogen substituents on the reactivity of the acyl chloride group.

Novel Analytical Approaches for Speciation and Trace Analysis in Research Matrices

The detection and quantification of this compound, particularly at trace levels in complex matrices, will require the development of novel analytical methods. Its high degree of halogenation presents unique challenges for traditional analytical techniques. Future research in this area will likely focus on the development of highly sensitive and selective methods.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be instrumental in the identification and quantification of this compound and its potential degradation products. The development of new sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), will be crucial for concentrating the analyte from complex samples and minimizing matrix interference. Furthermore, the synthesis of isotopically labeled internal standards will be necessary for accurate quantification.

Table 2: Potential Analytical Techniques for the Analysis of Polyhalogenated Acyl Chlorides

| Analytical Technique | Advantages | Areas for Future Development |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity. | Development of new stationary phases for improved separation of complex halogenated compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wider range of polar and non-polar compounds. | Optimization of ionization sources for efficient ionization of polyhalogenated acyl chlorides. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Development of new pulse sequences for enhanced sensitivity and resolution. |

Predictive Modeling of Environmental Behavior and Transformation Pathways of Polyhalogenated Acyl Chlorides

Given the persistence and potential toxicity of many halogenated compounds, understanding the environmental fate and transport of this compound is of paramount importance. Predictive modeling will be a key tool in assessing its potential environmental impact.

Future research will focus on the development and validation of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict its key environmental properties, such as its octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant. These models will be based on its molecular structure and will be used to estimate its partitioning between different environmental compartments (air, water, soil, and biota).

Furthermore, computational models will be developed to predict its transformation pathways in the environment, including its potential for hydrolysis, photolysis, and biodegradation. These models will consider the influence of various environmental factors, such as pH, temperature, and the presence of microorganisms, on its degradation rate. The results of these modeling studies will be essential for conducting comprehensive environmental risk assessments.

Q & A

Q. What are the recommended synthetic routes for 3,5,6-Trichlorooctafluorohexanoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential fluorination and chlorination steps. A plausible route includes:

Fluorination : Start with hexanoyl chloride and introduce fluorine via halogen exchange using agents like SF₄ or HF under controlled conditions .

Chlorination : Introduce chlorine atoms at positions 3, 5, and 6 using Cl₂ gas or PCl₅ in anhydrous solvents (e.g., CCl₄).

Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Optimization Tips :

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Temperature | Monitoring Technique |

|---|---|---|---|

| Fluorination | SF₄, HF | 80–100°C | 19F NMR |

| Chlorination | Cl₂, PCl₅, ZnCl₂ | 25–40°C | GC-MS |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Retention time (~12–15 min) and mass fragments (e.g., m/z 253 for Cl⁻ loss) aid identification .

- NMR : ¹³C NMR detects CF₃ and C-Cl groups (δ 110–120 ppm for CF₃; δ 60–70 ppm for C-Cl).

- FTIR : Peaks at 1,800 cm⁻¹ (C=O stretch) and 700–800 cm⁻¹ (C-F/C-Cl vibrations).

Validation : Cross-reference with CAS 1422-98-6 spectral libraries .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: The electron-withdrawing Cl and F groups increase electrophilicity of the carbonyl carbon:

Mechanistic Study : Perform kinetic assays with nucleophiles (e.g., amines, alcohols) in THF.

DFT Calculations : Model charge distribution using Gaussian09 (B3LYP/6-311+G(d,p)) to compare activation energies.

Competitive Experiments : Compare reaction rates with less-halogenated analogs (e.g., trifluoroacetyl chloride ).

Key Insight : The trifluoromethyl group stabilizes the transition state, accelerating substitution by 2–3x vs. non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported yields for fluorination steps?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water) to quantify byproducts like perfluoroalkanes.

- Reagent Purity : Validate SF₄ or HF quality via titration.

- Experimental Design : Implement a factorial design (e.g., varying temperature, catalyst loading) to identify critical factors.

Case Study : A 2021 study achieved 85% yield by pre-drying solvents (<10 ppm H₂O) and using fresh ZnCl₂ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods with >100 ft/min airflow.

- Spill Management : Neutralize with NaHCO₃ slurry; collect waste in halogen-resistant containers .

- Storage : Keep in amber glass bottles under N₂ at –20°C to prevent hydrolysis.

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Process Optimization :

- Replace batch reactors with flow systems for exothermic chlorination steps.

- Use in-line IR spectroscopy to monitor intermediate stability.

- Solvent Selection : Switch from CCl₄ to less toxic alternatives (e.g., DCE) while maintaining reaction efficiency .

Data-Driven Scaling : Pilot studies show a 15% yield drop at >10 g scale due to heat transfer limitations; address with jacketed reactors .

Q. What strategies are recommended for analyzing trace impurities or degradation products?

Methodological Answer:

- LC-HRMS : Employ a Q-TOF mass spectrometer (ESI⁻ mode) to detect chlorinated/fluorinated byproducts.

- Isotopic Labeling : Use ¹³C-labeled precursors to track degradation pathways.

- Stability Studies : Accelerated aging at 40°C/75% RH, sampling at 0, 7, 14 days .

Q. Table 2: Common Impurities and Identifiers

| Impurity | CAS No. | Detection Method |

|---|---|---|

| 3,5-Dichloro derivative | 40932-60-3 | LC-MS (m/z 285) |

| Hydrolyzed acid | 1422-98-6 | FTIR (broad –OH) |

Q. How does this compound compare to other perfluorinated acyl chlorides in cross-coupling reactions?

Methodological Answer:

- Reactivity Screening : Test Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).

- Steric Effects : The bulky Cl/F substituents reduce coupling efficiency by 40% vs. CF₃COCl.

- Computational Analysis : Calculate Tolman cone angles to quantify steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。